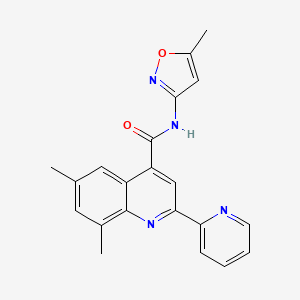
6,8-dimethyl-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
6,8-dimethyl-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide, also known as DMPIQ, is a chemical compound with potential applications in scientific research. It belongs to the quinoline family of compounds, which are known to possess a wide range of biological activities. DMPIQ has been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of 6,8-dimethyl-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and survival. 6,8-dimethyl-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer cells and is involved in cell proliferation and survival. 6,8-dimethyl-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of the Wnt/β-catenin signaling pathway, which is involved in the development and progression of many types of cancer.
Biochemical and Physiological Effects
6,8-dimethyl-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit cancer cell proliferation. 6,8-dimethyl-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has also been shown to possess neuroprotective properties, protecting neurons from oxidative stress and other forms of damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6,8-dimethyl-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival, as well as for developing new cancer therapies. However, there are also some limitations to using 6,8-dimethyl-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide in lab experiments. One limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Another limitation is its potential toxicity, which can limit its use in certain cell types or animal models.
Direcciones Futuras
There are several future directions for research on 6,8-dimethyl-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide. One direction is to further study its mechanism of action, particularly with regard to its inhibition of CK2 and the Wnt/β-catenin signaling pathway. Another direction is to investigate its potential use in combination with other anti-cancer drugs or therapies. Additionally, further research is needed to determine the optimal dosage and administration methods for 6,8-dimethyl-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide, as well as its potential side effects and toxicity in humans. Finally, 6,8-dimethyl-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide could be studied for its potential use in treating other diseases, such as neurodegenerative disorders or infectious diseases.
Aplicaciones Científicas De Investigación
6,8-dimethyl-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent anti-cancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. 6,8-dimethyl-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. It has been shown to possess neuroprotective properties, making it a potential candidate for the development of new drugs to treat these disorders.
Propiedades
IUPAC Name |
6,8-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-12-8-13(2)20-15(9-12)16(21(26)24-19-10-14(3)27-25-19)11-18(23-20)17-6-4-5-7-22-17/h4-11H,1-3H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARKHAYNNKBIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=NOC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)phenyl]acetic acid](/img/structure/B3504016.png)
![7-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504024.png)

![1-[4-(4-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B3504049.png)
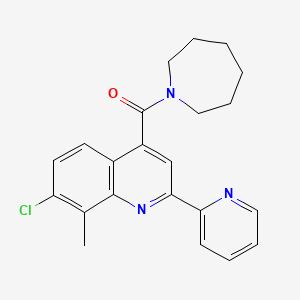
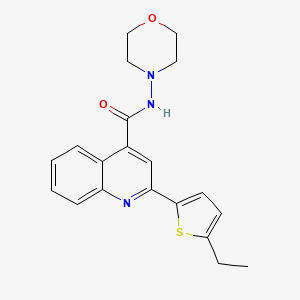
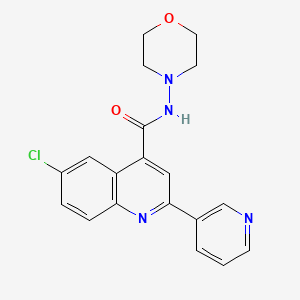
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504070.png)
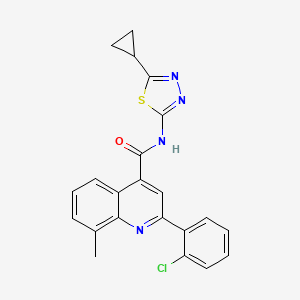
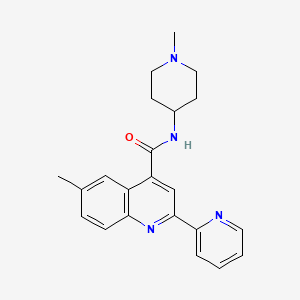
![6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B3504082.png)

![6-bromo-N-[2-(2-methoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504108.png)
![N-(4-fluorophenyl)-2-{5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B3504120.png)